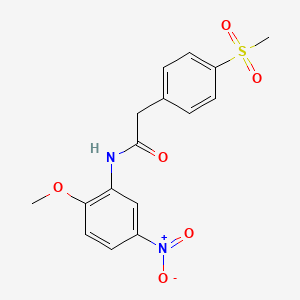![molecular formula C12H18ClNOS B2639774 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride CAS No. 1909317-53-8](/img/structure/B2639774.png)
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H18ClNOS and a molecular weight of 259.79 g/mol . It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzyl chloride with 2-methylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The final compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiomorpholine ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride can be compared with other phenolic compounds and thiomorpholine derivatives. Similar compounds include:
4-Hydroxybenzyl alcohol: Shares the phenolic structure but lacks the thiomorpholine ring.
Properties
IUPAC Name |
4-[(2-methylthiomorpholin-4-yl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-10-8-13(6-7-15-10)9-11-2-4-12(14)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBMRWZMQSXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)CC2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2639698.png)
![2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)




![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)
